2-Methyl-3-(methylthio)pyrazine

Description

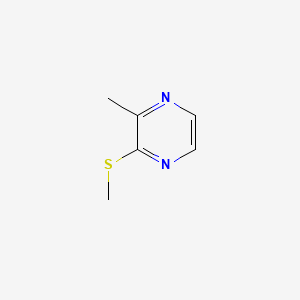

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPFFGVGWFKTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863048 | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-20-4, 67952-65-2, 68378-12-1 | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, methyl(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methyl-3(or 5)-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2-methyl-3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-methyl-3(or 5)-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(methylthio)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-3(or5)-(methylthio)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(METHYLTHIO)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI350CS0LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-(3 or 5 or 6)-(methylthio)pyrazine (mixture of isomers) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyl-3-(methylthio)pyrazine chemical properties and structure

An In-depth Technical Guide to 2-Methyl-3-(methylthio)pyrazine: Properties, Synthesis, and Applications

Introduction

This compound, identified by its CAS number 2882-20-4, is a pivotal heterocyclic aromatic compound belonging to the pyrazine family.[1] It is a significant organosulfur compound widely recognized for its potent and distinctive aroma profile, which is characterized by nutty, roasted, and meaty notes.[2] This unique sensory profile makes it an indispensable ingredient in the flavor and fragrance industry, where it is used to impart or enhance specific taste and scent characteristics in a vast array of products.[3] Beyond its industrial applications, this compound is also a naturally occurring compound, often generated during the thermal processing of food through the Maillard reaction.[4][5] This guide provides a comprehensive technical overview of its chemical structure, properties, natural formation, synthesis, analytical methodologies, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and chemical industries.

Chemical Structure and Physicochemical Properties

This compound possesses a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[1] The ring is substituted with a methyl group at position 2 and a methylthio group (-SCH₃) at position 3. This specific arrangement of functional groups is responsible for its characteristic sensory properties and chemical reactivity.[1]

Molecular and Chemical Identity

-

IUPAC Name: this compound[6]

-

Molecular Formula: C₆H₈N₂S[6]

-

Molecular Weight: 140.21 g/mol [7]

-

FEMA Number: 3338[9]

-

Synonyms: 2-Methyl-3-methylsulfanylpyrazine, 2-Methylthio-3-methylpyrazine, 3-Methyl-2-methylthiopyrazine[1][6]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. These parameters are critical for its handling, formulation, and application in various industrial processes.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [3][8] |

| Odor Profile | Nutty, roasted, meaty, earthy, with coffee and corn nuances | [2][3][8] |

| Boiling Point | 213-214 °C at 760 mmHg | [8][10] |

| 85-87 °C at 10 mmHg | [10][11] | |

| Density | 1.15 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.585 (lit.) | [8] |

| Flash Point | 98.89 °C (210 °F) TCC | [10][11] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like alcohol | [1][3][11] |

| Purity Assay | ≥99% (GC) | [12] |

Natural Occurrence and Formation: The Maillard Reaction

Pyrazines, including this compound, are well-known products of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars during the heating of food.[4][5][13] This reaction is responsible for the characteristic flavors and aromas of a wide variety of cooked foods, such as baked goods, roasted coffee, and grilled meats.[2][4] The formation of pyrazines is a complex process initiated by the condensation of an amine (from an amino acid) and a carbonyl group (from a sugar).[5] Sulfur-containing amino acids, such as cysteine and methionine, are key precursors for the formation of sulfur-containing pyrazines like this compound.

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Chemical Synthesis

Industrially, this compound is typically synthesized from chlorinated pyrazine precursors.[8] A common method involves the reaction of 2-chloro-3-methylpyrazine with a methylthiolating agent, such as sodium methanethiolate.[3]

Representative Synthetic Protocol

This protocol describes a general laboratory-scale synthesis.

Step 1: Preparation of Sodium Methanethiolate

-

In a three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve sodium hydroxide in a suitable solvent like ethanol.

-

Cool the solution in an ice bath.

-

Bubble methyl mercaptan (methanethiol) gas through the solution until the desired stoichiometric amount has been added. The reaction is exothermic and should be controlled. The product is a solution or slurry of sodium methanethiolate (NaSCH₃).

Step 2: Nucleophilic Substitution

-

To the freshly prepared sodium methanethiolate solution, add 2-chloro-3-methylpyrazine dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

-

The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

-

The solvent is evaporated to yield the crude product.

-

Purification is achieved by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Caption: General workflow for the synthesis of this compound.

Analytical Methodology

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound, especially in complex matrices like food and fragrance samples. The NIST Chemistry WebBook provides mass spectral data for this compound, which is essential for its identification.[6][14]

GC-MS Analysis Protocol

Step 1: Sample Preparation

-

Liquid Samples (e.g., beverages): Perform liquid-liquid extraction with a non-polar solvent like dichloromethane or use Solid Phase Microextraction (SPME) to isolate volatile compounds.

-

Solid Samples (e.g., food powder): Use solvent extraction, followed by concentration of the extract. Headspace analysis or purge-and-trap techniques are also effective for isolating volatile pyrazines.[5]

Step 2: GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-1, OV-101).[15][16]

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).

-

Oven Temperature Program: A typical program might start at 40 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 250 °C, and hold for 5-10 minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

Step 3: Data Analysis

-

Identification: The compound is identified by comparing its retention time with that of a pure standard and by matching its mass spectrum with reference spectra from a library (e.g., NIST).[6]

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of the compound in the sample.

Caption: Workflow for the GC-MS analysis of this compound.

Industrial Applications

The primary industrial value of this compound lies in its potent sensory characteristics.

-

Food and Flavor Industry: It is a critical component for creating authentic nutty, roasted, and meaty flavor profiles in a wide range of products, including snacks, sauces, savory dishes, coffee, and baked goods.[2][3] Its application in processed meat products can enhance the meaty aroma, simulating flavors achieved through slow cooking.[2]

-

Fragrance Industry: In perfumery, it imparts a warm, nutty character to fragrance formulations, adding complexity and depth.[2] It is also used in scented products like air fresheners.[2]

-

Tobacco Industry: This compound is utilized to enhance the aroma of tobacco, reduce harshness, and improve the overall sensory experience for smokers.[2]

-

Organic Synthesis: It serves as an intermediate or building block in the synthesis of more complex organic molecules for research in pharmaceuticals or agrochemicals.[17]

Safety and Handling

This compound is classified as an irritant to the eyes, skin, and respiratory system.[10][11][18] Therefore, proper safety precautions are essential during its handling.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[18][19]

-

Ventilation: Work in a well-ventilated area or under a fume hood to minimize inhalation exposure.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and incompatible materials.[19]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[19] For eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[18][19] If inhaled, move to fresh air.[19]

While comprehensive toxicological data is not widely published, it is handled under the assumption of being a hazardous chemical, and the Safety Data Sheet (SDS) should always be consulted before use.[18][20]

Conclusion

This compound is a multifaceted compound with significant scientific and industrial relevance. Its distinct chemical structure gives rise to a powerful and desirable aroma profile that is leveraged extensively in the flavor and fragrance industries. Understanding its formation through the Maillard reaction provides crucial insights for food scientists, while established synthetic and analytical protocols enable its controlled production and quality assessment. As with any active chemical compound, adherence to strict safety and handling guidelines is paramount to ensure its responsible application. Continued research into this and similar pyrazine derivatives will undoubtedly uncover new applications and deepen our understanding of the chemistry of taste and scent.

References

- 1. CAS 2882-20-4: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity Food & Flavor Chemicals [pipzine-chem.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 7. Pyrazine, methyl(methylthio)- | C6H8N2S | CID 76152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 2882-20-4 [chemicalbook.com]

- 9. FEMA Numbers : From 2411 to 3500 [perflavory.com]

- 10. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]

- 11. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [perflavory.com]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

- 14. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 15. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 16. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. synerzine.com [synerzine.com]

- 19. nbinno.com [nbinno.com]

- 20. echemi.com [echemi.com]

An In-Depth Technical Guide to the Maillard Reaction Pathway for 2-Methyl-3-(methylthio)pyrazine Formation

Introduction

The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning process that occurs when amino acids and reducing sugars react under thermal processing.[1][2][3] This complex cascade of reactions is responsible for the desirable colors and aromas in a vast array of cooked foods, from baked bread to roasted coffee and grilled meat. Among the myriad of flavor compounds generated, heterocyclic molecules such as pyrazines are paramount, often imparting characteristic roasted, toasted, and nutty notes.[2][4]

A particularly potent and character-defining subclass is the sulfur-containing pyrazines. 2-Methyl-3-(methylthio)pyrazine, with its distinct nutty, roasted, and earthy aroma, is a significant contributor to the flavor profile of many roasted products.[5][6] Understanding its formation is critical for food scientists and drug development professionals aiming to modulate flavor profiles or understand the formation of process-derived compounds. This guide provides a detailed technical exploration of the core mechanistic pathways leading to the synthesis of this compound, grounded in established chemical principles and experimental evidence.

The Core Mechanistic Pathway: A Multi-Stage Synthesis

The formation of this compound is not a single reaction but the culmination of several interconnected pathways within the broader Maillard reaction scheme. The process can be logically dissected into three primary stages: the generation of reactive carbonyl intermediates, the liberation of essential nitrogen and sulfur precursors via Strecker degradation, and the final assembly and substitution to form the target molecule.

Stage 1: Foundation of the Maillard Reaction and Carbonyl Pool Generation

The reaction initiates with the condensation of a carbonyl group from a reducing sugar (e.g., glucose, fructose) with the primary amino group of an amino acid.[1][2] This leads to the formation of a Schiff base, which subsequently cyclizes and undergoes an irreversible rearrangement to form an Amadori (from aldoses) or Heyns (from ketoses) compound.[1][3]

These early-stage products are relatively stable but serve as critical precursors. Under thermal stress, they degrade through various pathways (e.g., 1,2-enolization, 2,3-enolization) to produce a pool of highly reactive α-dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl.[3][7] These dicarbonyls are the central hubs of the Maillard reaction, driving both color formation and the generation of key flavor intermediates.

Stage 2: The Crucial Role of Strecker Degradation

The Strecker degradation is a pivotal sub-reaction where an α-amino acid is deaminated and decarboxylated by an α-dicarbonyl compound.[3][8][9] This reaction is fundamental to pyrazine formation for two reasons: it generates ammonia (NH₃), the essential nitrogen source for the pyrazine ring, and it produces Strecker aldehydes, which contribute to the overall aroma profile.[1][8]

For the formation of this compound, the Strecker degradation of sulfur-containing amino acids, namely cysteine and methionine , is the most critical step.

-

From Cysteine: Strecker degradation yields hydrogen sulfide (H₂S), ammonia, and an aldehyde. H₂S is a potent nucleophile and a primary source of sulfur for many flavor compounds.[8]

-

From Methionine: This pathway is particularly direct. The Strecker degradation of methionine produces methional (a Strecker aldehyde), ammonia, and, crucially, methanethiol (CH₃SH) upon thermal degradation of methional. Methanethiol is the direct donor of the methylthio (-SCH₃) group.

// Nodes ReducingSugar [label="Reducing Sugar\n(e.g., Glucose)", fillcolor="#F1F3F4", fontcolor="#202124"]; AminoAcid [label="Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; SulfurAminoAcid [label="Sulfur Amino Acid\n(Cysteine / Methionine)", fillcolor="#FBBC05", fontcolor="#202124"]; SchiffBase [label="Schiff Base", fillcolor="#FFFFFF", fontcolor="#202124"]; Amadori [label="Amadori / Heyns\nCompound", fillcolor="#FFFFFF", fontcolor="#202124"]; Dicarbonyls [label="α-Dicarbonyls\n(e.g., Methylglyoxal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StreckerProducts [label="Strecker Degradation Products", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="Ammonia (NH₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; SulfurPrecursors [label="Sulfur Precursors\n(H₂S, CH₃SH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; StreckerAldehydes [label="Strecker Aldehydes", fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes ReducingSugar [label="Reducing Sugar\n(e.g., Glucose)", fillcolor="#F1F3F4", fontcolor="#202124"]; AminoAcid [label="Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; SulfurAminoAcid [label="Sulfur Amino Acid\n(Cysteine / Methionine)", fillcolor="#FBBC05", fontcolor="#202124"]; SchiffBase [label="Schiff Base", fillcolor="#FFFFFF", fontcolor="#202124"]; Amadori [label="Amadori / Heyns\nCompound", fillcolor="#FFFFFF", fontcolor="#202124"]; Dicarbonyls [label="α-Dicarbonyls\n(e.g., Methylglyoxal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StreckerProducts [label="Strecker Degradation Products", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="Ammonia (NH₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; SulfurPrecursors [label="Sulfur Precursors\n(H₂S, CH₃SH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; StreckerAldehydes [label="Strecker Aldehydes", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ReducingSugar -> SchiffBase; AminoAcid -> SchiffBase; SchiffBase -> Amadori [label="Rearrangement"]; Amadori -> Dicarbonyls [label="Degradation"]; Dicarbonyls -> StreckerProducts [label="Reacts with"]; SulfurAminoAcid -> StreckerProducts [label="Degrades"]; StreckerProducts -> Ammonia; StreckerProducts -> SulfurPrecursors; StreckerProducts -> StreckerAldehydes; }

Caption: General pathway of Maillard reaction and Strecker degradation.Stage 3: Assembly of the Pyrazine Ring and Final Sulfur Addition

The final stage involves the construction of the pyrazine ring and the incorporation of the methylthio group.

-

Formation of α-Aminoketones: Ammonia, liberated during the Strecker degradation, reacts with the α-dicarbonyls from Stage 1 to form α-aminoketone intermediates.[10][11] For example, the reaction of methylglyoxal with ammonia can produce 1-amino-2-propanone.

-

Cyclization and Oxidation: Two molecules of these α-aminoketones condense to form a dihydropyrazine intermediate. This unstable intermediate readily oxidizes to form a stable, aromatic alkylpyrazine.[12] The specific substitution pattern of the resulting pyrazine (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine) depends on the structure of the condensing aminoketones.[7][12]

-

Nucleophilic Addition of Methanethiol: The most chemically plausible and direct pathway to this compound involves the nucleophilic addition of methanethiol (CH₃SH), derived from methionine, to a pre-formed methylpyrazine ring.[5] The electron-deficient pyrazine ring is susceptible to attack by the sulfur nucleophile, resulting in the substitution of a hydrogen atom with the methylthio group.

// Nodes Dicarbonyl [label="Methylglyoxal\n+ NH₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminoketone [label="α-Aminoketone\n(1-Amino-2-propanone)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dihydropyrazine [label="Dihydropyrazine\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Methylpyrazine [label="2-Methylpyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Methanethiol [label="Methanethiol (CH₃SH)\n(from Methionine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Nodes Dicarbonyl [label="Methylglyoxal\n+ NH₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminoketone [label="α-Aminoketone\n(1-Amino-2-propanone)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dihydropyrazine [label="Dihydropyrazine\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Methylpyrazine [label="2-Methylpyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Methanethiol [label="Methanethiol (CH₃SH)\n(from Methionine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges Dicarbonyl -> Aminoketone; Aminoketone -> Dihydropyrazine [label="x2, Condensation"]; Dihydropyrazine -> Methylpyrazine [label="Oxidation"]; Methylpyrazine -> FinalProduct; Methanethiol -> FinalProduct [label="Nucleophilic Addition"]; }

Caption: Final assembly of this compound.Key Reaction Parameters and Their Influence

The yield and profile of pyrazines are not fixed; they are highly dependent on several reaction parameters. Understanding these variables is key to controlling the formation of the target compound.

-

Precursor Availability: The relative concentrations of reducing sugars and, most importantly, sulfur-containing amino acids are primary determinants.[13][14] Methionine is a more direct precursor for the methylthio group than cysteine.

-

pH: The reaction pH significantly influences the pathways. Alkaline conditions (pH > 7) generally favor the enolization of Amadori/Heyns compounds and the overall rate of pyrazine formation.[15][16] Conversely, acidic conditions can favor the formation of furan-type compounds.[17] Specifically, studies have shown that alkaline conditions enhance the formation of pyrazines and thiazoles, while low pH promotes the hydrolysis of cysteine to H₂S, leading to a higher yield of thiols and sulfides.[18]

-

Temperature and Time: As with most Maillard reactions, higher temperatures (typically >120°C) and longer heating times accelerate the rate of pyrazine formation.[12][16] However, excessive heat can lead to the degradation of the desired flavor compounds and the formation of undesirable burnt notes.

Quantitative Data Summary

The absolute yield of this compound is highly dependent on the specific matrix and reaction conditions. The following table summarizes the qualitative relationship between precursors and their key intermediates in the formation pathway.

| Precursor | Key Intermediate(s) | Role in Formation of this compound |

| Reducing Sugar (e.g., Glucose) | α-Dicarbonyls (e.g., Methylglyoxal, Glyoxal) | Provides the carbon backbone for the pyrazine ring and drives the Strecker degradation. |

| General Amino Acid (e.g., Alanine) | Ammonia (NH₃), α-Aminoketones | Supplies the essential nitrogen atoms for the heterocyclic pyrazine ring. |

| Methionine | Methanethiol (CH₃SH) | Acts as the direct nucleophilic donor of the characteristic methylthio (-SCH₃) group. |

| Cysteine | Hydrogen Sulfide (H₂S) | Serves as a primary sulfur source, which can be incorporated into intermediates that may later be methylated. |

Experimental Protocol: Model System for Synthesis and Analysis

This protocol outlines a standardized methodology for generating and identifying this compound in a controlled laboratory setting.

1. Materials and Reagents:

-

D-Glucose (reducing sugar)

-

L-Methionine or L-Cysteine (amino acid/sulfur source)

-

Phosphate buffer (0.1 M, to maintain desired pH, e.g., pH 7-9)

-

High-purity water

-

Screw-cap reaction vials (e.g., 20 mL headspace vials)

-

Authentic standard of this compound (for identification)

2. Reaction Procedure:

-

Preparation: Prepare an aqueous solution by dissolving equimolar amounts (e.g., 1 mmol) of D-glucose and L-methionine in the phosphate buffer.

-

Reaction Setup: Transfer a precise volume (e.g., 5 mL) of the solution into a reaction vial and seal it tightly.

-

Thermal Processing: Place the vial in a preheated oven or heating block at a controlled temperature (e.g., 150°C) for a defined period (e.g., 60 minutes).[16]

-

Reaction Quenching: After heating, immediately transfer the vial to an ice bath to quench the reaction and prevent further degradation of volatile compounds.

3. Analysis by Headspace SPME-GC-MS:

-

Extraction: Equilibrate the cooled vial at a controlled temperature (e.g., 60°C) for 15 minutes. Expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.[7]

-

Desorption and Separation: Immediately insert the SPME fiber into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption of the analytes. Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

-

Identification: Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST).[13] Critically, confirm the identity of the this compound peak by comparing its retention time and mass spectrum with those obtained from the injection of the authentic standard under identical GC-MS conditions.[19]

Conclusion

The formation of this compound is a sophisticated process deeply embedded within the Maillard reaction network. Its synthesis is critically dependent on the thermal degradation of Amadori/Heyns products to form α-dicarbonyls, which in turn drive the Strecker degradation of sulfur-containing amino acids like methionine and cysteine. This degradation liberates the essential building blocks—ammonia for the pyrazine ring and, most importantly, methanethiol as the donor for the methylthio group. By carefully controlling precursor selection, pH, and temperature, researchers and industry professionals can strategically influence the formation of this potent aroma compound, enabling precise flavor modulation in thermally processed goods.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity Food & Flavor Chemicals [pipzine-chem.com]

- 6. 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2 [chemicalbook.com]

- 7. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. datapdf.com [datapdf.com]

- 13. benchchem.com [benchchem.com]

- 14. Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

An In-depth Technical Guide to the Sensory Profile and Aroma Chemistry of 2-Methyl-3-(methylthio)pyrazine

Abstract

2-Methyl-3-(methylthio)pyrazine (CAS No. 2882-20-4) is a pivotal heterocyclic aroma compound that imparts critical sensory characteristics to a wide array of thermally processed foods. As a member of the pyrazine family, it is renowned for its potent and distinctive nutty, roasted, and meaty aroma profile.[1] This technical guide provides a comprehensive exploration of its sensory properties, chemical characteristics, natural formation pathways, and the analytical methodologies required for its characterization. Detailed protocols for both instrumental and sensory analysis are presented to equip researchers, flavor chemists, and product development professionals with the necessary knowledge to understand and leverage this compound's unique attributes.

Introduction: The Significance of a Potent Aroma Compound

The flavor of cooked food is a complex mosaic of hundreds of volatile and non-volatile compounds generated through intricate chemical reactions. Among these, pyrazines are a class of nitrogen-containing heterocyclic compounds that are largely responsible for the desirable roasted, toasted, and nutty aromas formed during the Maillard reaction.[2] this compound stands out within this class due to the incorporation of a sulfur moiety, which significantly lowers its odor threshold and adds a characteristic savory, meaty complexity to its sensory profile.

Its presence is crucial for the authentic flavor profiles of numerous products, including coffee, roasted nuts, and savory meat dishes.[1][3] Understanding the precise sensory characteristics and the scientific principles behind its formation and analysis is paramount for effective flavor creation, quality control, and new product development in the food, beverage, and fragrance industries.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, analysis, and application.

| Property | Value | Source(s) |

| CAS Number | 2882-20-4 | [4][5] |

| Molecular Formula | C₆H₈N₂S | [4][5] |

| Molecular Weight | 140.21 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 213-214 °C (at 760 mm Hg) | [7] |

| Density | ~1.15 g/mL at 25 °C | [6] |

| Refractive Index | ~1.585 at 20 °C | [7] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [7] |

Comprehensive Sensory Profile

The sensory impact of this compound is both potent and multifaceted. Its low odor detection threshold, reported in the range of 4 to 60 parts per billion (ppb), means that even trace amounts can significantly influence the overall aroma of a product.

Primary Aroma Descriptors

The aroma is consistently described by a core set of potent, savory, and roasted notes:

-

Nutty: A dominant characteristic, often specified as roasted almond or hazelnut.[7]

-

Roasted: A general toasted or browned character, reminiscent of roasted coffee beans or peanuts.[1]

-

Meaty: A savory, cooked-meat, or broth-like note that adds significant complexity.[7]

Secondary and Nuanced Descriptors

At varying concentrations and in different food matrices, more subtle nuances emerge:

-

Earthy: A foundational earthy note is often present.

-

Coffee: A distinct roasted coffee character is frequently reported.[1]

-

Vegetable: Some panelists detect a subtle cooked or savory vegetable undertone.[7]

-

Corn-like: At certain concentrations, notes of popcorn or corn chips can be perceived.

A representative flavor profile, as would be determined by a trained sensory panel using Quantitative Descriptive Analysis (QDA), is detailed below. The intensities are rated on a standardized scale (e.g., 0-15) to allow for quantitative comparison.

| Aroma Attribute | Representative Intensity (0-15 scale) | Description |

| Roasted | 13.5 | Strong, browned, toasted character |

| Nutty (Almond/Hazelnut) | 12.0 | Dominant roasted nut character |

| Meaty/Savory | 9.5 | Distinct cooked, broth-like note |

| Earthy | 7.0 | Moderate underlying earthy tone |

| Coffee | 6.5 | Clear note of roasted coffee beans |

| Vegetable (Cooked) | 3.0 | Subtle, savory vegetable nuance |

Formation Pathway: The Maillard Reaction

This compound is not typically found in raw ingredients; it is a product of thermal processing. Its primary formation route is the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino-containing compounds (amino acids, peptides).[2] The presence of the sulfur-containing methylthio group points to the essential role of sulfur-donating precursors, such as the amino acids cysteine or methionine.

The proposed mechanism involves several key stages:

-

Amadori Rearrangement: A reducing sugar reacts with an amino acid to form an Amadori compound.

-

Strecker Degradation: The Amadori compound degrades, or it reacts with dicarbonyl compounds, leading to the Strecker degradation of another amino acid. For this pyrazine, a sulfur-containing amino acid is critical. Methionine, for example, degrades to produce methional (a Strecker aldehyde), which is a key source of the methylthio group.

-

Intermediate Formation: α-aminoketones are formed, which are the direct precursors to the pyrazine ring.

-

Condensation and Oxidation: Two molecules of an α-aminoketone condense to form a dihydropyrazine intermediate. This intermediate is then oxidized to the stable aromatic pyrazine ring. The incorporation of methional or other sulfur-containing fragments during this stage results in the final this compound structure.[8][9]

Caption: Formation of this compound via the Maillard reaction.

Methodologies for Analysis

Characterizing a potent, trace-level aroma compound requires a combination of sophisticated instrumental analysis and rigorous sensory evaluation. The former identifies and quantifies the molecule, while the latter defines its perceptual impact.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile compounds. However, it provides no information about which of the dozens or hundreds of compounds in an extract are actually responsible for its aroma. Gas Chromatography-Olfactometry (GC-O) is the gold standard for this purpose, as it uses the human nose as a highly sensitive and specific detector.[10][11][12]

The core principle of GC-O is splitting the column effluent between a chemical detector (like MS or a Flame Ionization Detector) and a humidified sniffing port, where a trained analyst records the odor, its intensity, and its duration at the exact time it elutes from the column.[13]

AEDA is a powerful GC-O technique used to rank the most potent odorants in a sample. It involves the stepwise dilution of a sample extract, with GC-O analysis performed on each dilution until no odors are detected.[14][15] Odorants that are still detected at high dilution factors are considered the most significant contributors to the aroma.

Step-by-Step Methodology:

-

Sample Preparation & Extraction:

-

Isolate volatile compounds from the food matrix using a suitable method like Solvent Assisted Flavor Evaporation (SAFE) or Solid Phase Microextraction (SPME).[16] SAFE is often preferred for its gentle, low-temperature extraction that minimizes artifact formation.[11]

-

Dry the resulting solvent extract over anhydrous sodium sulfate and carefully concentrate it under a gentle stream of nitrogen to a final volume of ~200 µL.[17]

-

-

Serial Dilution:

-

Prepare a series of 1:1 (or greater) dilutions of the concentrated extract using an appropriate odorless solvent (e.g., diethyl ether). This creates extracts at 1:1, 1:2, 1:4, 1:8, etc., dilutions.[14]

-

-

GC-O Analysis:

-

Inject an aliquot (1-2 µL) of the most concentrated extract into the GC-O system.

-

GC Parameters (Representative):

-

Column: DB-FFAP or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of ~1.5 mL/min.

-

Oven Program: 40 °C (hold 2 min), ramp at 6 °C/min to 240 °C (hold 10 min).

-

Injector: Splitless mode, 250 °C.

-

-

The analyst at the sniffing port records the retention time, odor descriptor, and perceived intensity for each eluted aroma.

-

-

Iterative Analysis:

-

Repeat the GC-O analysis for each successive dilution.

-

-

Data Analysis:

-

The highest dilution at which an odorant is still detected is recorded as its Flavor Dilution (FD) factor.[17] A higher FD factor indicates a more potent aroma compound. This compound typically exhibits a very high FD factor in foods where it is a key odorant.

-

Caption: Workflow for Aroma Extract Dilution Analysis (AEDA).

Sensory Evaluation: Descriptive Analysis

To formally characterize the sensory profile of pure this compound, a descriptive analysis protocol with a trained human panel is required. This moves beyond simple detection to quantify the specific aroma attributes.[18]

Step-by-Step Methodology:

-

Panelist Selection and Training:

-

Select 8-12 individuals based on their sensory acuity, ability to describe aromas, and availability.[19]

-

Train the panel extensively on the fundamental principles of sensory evaluation and specifically on a lexicon of aroma descriptors relevant to roasted, nutty, and savory products. Provide reference standards for each descriptor (e.g., toasted almonds for "nutty," beef broth for "savory").[20]

-

-

Sample Preparation:

-

Prepare solutions of this compound at various concentrations (e.g., 10 ppb, 50 ppb, 100 ppb) in an odorless medium like deodorized water or mineral oil.

-

Present samples (~10 mL) in coded, capped amber glass vials to prevent visual bias.[18]

-

-

Evaluation Protocol:

-

Panelists evaluate samples in individual sensory booths under controlled lighting and ventilation.[19]

-

The evaluation proceeds by first smelling the sample (orthonasal perception).[18]

-

Panelists rate the intensity of each descriptor from the agreed-upon lexicon (e.g., "roasted," "nutty," "meaty") on a continuous line scale (e.g., 15-cm scale anchored with "low" and "high").[19]

-

A break and palate cleansing (with unsalted crackers and water) between samples is mandatory to minimize sensory fatigue and carry-over effects.[19]

-

-

Data Analysis:

-

Convert the line scale ratings to numerical data.

-

Analyze the data using statistical methods like Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations and to assess panel performance.[19] The results are often visualized using spider or radar plots.

-

Conclusion

This compound is a uniquely potent and complex aroma compound whose sensory profile is integral to the quality of many cooked foods. Its characteristic roasted, nutty, and savory notes are a direct result of its chemical structure, formed via the Maillard reaction with sulfur-containing precursors. A thorough understanding of its sensory profile requires a dual approach: the objective quantification and identification through instrumental techniques like GC-O, and the subjective, yet structured, characterization by trained human sensory panels. The methodologies outlined in this guide provide a robust framework for researchers and industry professionals to accurately characterize and effectively utilize this key flavor compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines | MDPI [mdpi.com]

- 3. Showing Compound this compound (FDB020200) - FooDB [foodb.ca]

- 4. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 5. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 6. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]

- 7. 2-methyl-3-(methyl thio) pyrazine [flavscents.com]

- 8. Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pfigueiredo.org [pfigueiredo.org]

- 12. gentechscientific.com [gentechscientific.com]

- 13. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]

- 15. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ars.usda.gov [ars.usda.gov]

- 18. pac.gr [pac.gr]

- 19. agw.org.au [agw.org.au]

- 20. almonds.org [almonds.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-3-(methylthio)pyrazine

Foreword: The Aromatic Significance of a Key Pyrazine

2-Methyl-3-(methylthio)pyrazine (CAS No. 2882-20-4) is a cornerstone molecule in the flavor and fragrance industry.[1] Valued for its potent and distinctive aroma profile—often described as nutty, roasted, meaty, and reminiscent of coffee—this sulfur-containing pyrazine derivative imparts a savory and complex character to a vast array of consumer products.[1][2] Its applications range from enhancing the roasted notes in baked goods and coffee to providing a rich, meaty flavor in processed foods and sauces.[1][2] Beyond its sensory applications, its unique heterocyclic structure makes it a valuable intermediate for the synthesis of more complex organic molecules in pharmaceutical and agrochemical research.[1][3][4]

This guide provides an in-depth exploration of the synthesis and analytical characterization of this compound. It is designed for researchers, chemists, and product development professionals, offering not just procedural steps but also the underlying chemical principles and field-proven insights to ensure successful and verifiable outcomes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical properties and characteristic analytical data of the target compound is fundamental to both its synthesis and its identification. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂S | [5][6][7] |

| Molecular Weight | 140.21 g/mol | [5][6][7] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Odor Profile | Nutty, roasted, meaty, earthy, coffee-like | [1][2][8][9] |

| Boiling Point | 213-214 °C (at 760 mmHg) | [3][5][8] |

| Density | ~1.15 g/mL at 25 °C | [3][5][8] |

| Refractive Index (n²⁰/D) | ~1.585 | [5][8] |

| Flash Point | ~76 - 99 °C | [2][10][11][12] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [2][9][12] |

Strategic Synthesis: A Nucleophilic Aromatic Substitution Approach

The synthesis of pyrazine derivatives can be approached through various routes, often involving the condensation of 1,2-diamines with α-dicarbonyl compounds or the modification of a pre-existing pyrazine ring.[13][14][15] For this compound, a highly efficient and common laboratory and industrial method is the nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine precursor.[5][8]

Causality of Experimental Choice: This strategy is selected for its directness and high yield. The pyrazine ring, being electron-deficient due to the two electronegative nitrogen atoms, is activated towards nucleophilic attack. A halogen, such as chlorine, on the ring serves as an excellent leaving group. Sodium thiomethoxide (NaSMe) is a potent sulfur nucleophile that readily displaces the chloride ion to form the stable thioether linkage, yielding the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol describes a self-validating system where reaction progress and final product purity are monitored and confirmed through standard analytical techniques.

A. Reagents and Equipment

-

Reagents: 2-Chloro-3-methylpyrazine, Sodium thiomethoxide (solid or solution in methanol), Methanol (anhydrous), Diethyl ether (or Ethyl Acetate), Saturated Sodium Bicarbonate solution, Brine (Saturated NaCl solution), Anhydrous Magnesium Sulfate (or Sodium Sulfate).

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Nitrogen/Argon inlet, Thermometer, Separatory funnel, Rotary evaporator, Standard laboratory glassware.

B. Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-chloro-3-methylpyrazine in anhydrous methanol.

-

Nucleophile Addition: Slowly add sodium thiomethoxide to the stirred solution at room temperature. The addition may be exothermic; maintain the temperature with a water bath if necessary.

-

Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.

-

Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed. This prevents unnecessary heating which could lead to side products.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the methanol using a rotary evaporator.

-

Resuspend the residue in water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.

-

Trustworthiness Check: The washing steps are crucial to remove any unreacted base and water-soluble impurities, ensuring a cleaner crude product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid. The boiling point at reduced pressure should be recorded and compared to literature values.

Analytical Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized product is a critical step that relies on a combination of spectroscopic and chromatographic methods. Each technique provides a unique piece of the structural puzzle, and together they form a robust validation system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for assessing purity and confirming the molecular weight of volatile compounds.

A. Detailed Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified product (~100 ppm) in a suitable solvent such as dichloromethane or methanol.

-

Instrumentation:

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Injection: Inject 1 µL of the sample solution in split mode.

-

Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

-

-

Data Analysis and Expected Results:

-

Chromatogram: A single, sharp peak should be observed, indicating high purity. The retention index can be compared to literature values.[7]

-

Mass Spectrum: The spectrum should show a clear molecular ion peak (M⁺) at m/z = 140 , corresponding to the molecular weight of C₆H₈N₂S. Key fragmentation patterns should also be analyzed to further confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.

| Expected NMR Data | |

| ¹H NMR (in CDCl₃) | δ (ppm): ~8.2-8.0 (2H, multiplet, pyrazine protons), ~2.6 (3H, singlet, S-CH₃), ~2.5 (3H, singlet, Ring-CH₃) |

| ¹³C NMR (in CDCl₃) | δ (ppm): ~155-140 (4 signals, pyrazine ring carbons), ~21 (1 signal, Ring-CH₃), ~14 (1 signal, S-CH₃) |

| Note: Predicted chemical shifts (δ) are approximate and can vary based on solvent and instrument. |

Expert Interpretation: The ¹H NMR spectrum is expected to be clean and simple. The two aromatic protons on the pyrazine ring will appear downfield. The two distinct methyl groups—one attached directly to the pyrazine ring and the other to the sulfur atom—will appear as sharp singlets in the upfield region, each integrating to three protons. This clear distinction is a key validation point.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling the reagents and products involved in this synthesis.

-

Hazard Identification: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[10][11] The reagents, particularly sodium thiomethoxide and organic solvents, are flammable and toxic.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[16][17] All operations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[17]

-

Handling: Avoid contact with skin and eyes.[16] Keep away from heat, sparks, and open flames.[10][11] Use spark-proof tools and ensure proper grounding of equipment.[16]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10][11][17]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[10][17]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical attention.[10][16][17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10][16][17]

-

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and reliable method that yields a high-value aroma chemical. The success of this process hinges on careful execution of the experimental protocol and a rigorous, multi-faceted approach to analytical characterization. By combining GC-MS for purity and molecular weight confirmation with NMR for structural elucidation, researchers can confidently validate the identity and quality of the synthesized product, ensuring its suitability for demanding applications in the flavor, fragrance, and chemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity Food & Flavor Chemicals [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 2882-20-4 [chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 8. This compound CAS#: 2882-20-4 [chemicalbook.com]

- 9. 2-methyl-3-(methyl thio) pyrazine [flavscents.com]

- 10. fishersci.com [fishersci.com]

- 11. synerzine.com [synerzine.com]

- 12. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [perflavory.com]

- 13. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 15. tandfonline.com [tandfonline.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

The Pivotal Role of 2-Methyl-3-(methylthio)pyrazine in Roasted Food Flavors: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-Methyl-3-(methylthio)pyrazine, a pivotal sulfur-containing heterocyclic compound responsible for the desirable roasted, nutty, and meaty flavor profiles in a wide array of thermally processed foods. We will delve into the complex formation pathways of this potent odorant, primarily through the Maillard reaction and thermal degradation of sulfur-containing precursors. Furthermore, this guide will detail its distinct sensory characteristics and its significant contribution to the overall flavor of foods such as coffee, roasted meats, and baked goods. A comprehensive overview of the analytical methodologies for the identification and quantification of this compound will be presented, including detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and product development, offering both foundational knowledge and practical insights into the science of roasted food flavors.

Introduction: The Essence of Roasting and the Rise of a Key Flavor Compound

The process of roasting is a cornerstone of culinary arts and industrial food production, transforming the chemical and physical properties of raw ingredients to create complex and highly desirable flavors and aromas. This transformation is largely driven by a series of chemical reactions, most notably the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures.[1] Among the vast array of volatile compounds generated during roasting, pyrazines are a class of heterocyclic aromatic compounds that are particularly significant, contributing the characteristic nutty, toasted, and roasted notes.[2][3]

Within this important class of compounds, this compound (CAS 2882-20-4) stands out as a crucial contributor to the authentic and appealing flavors of many roasted foods.[1][4] This sulfur-containing pyrazine derivative possesses a potent and distinctive aroma profile, often described as nutty, roasted, meaty, and even with hints of coffee and popcorn.[4][5][6] Its presence, even at trace levels, can significantly impact the overall sensory experience of a food product. This guide will provide a comprehensive scientific overview of this compound, from its formation to its sensory impact and analytical determination.

The Genesis of Flavor: Formation Pathways of this compound

The formation of this compound is a complex process intricately linked to the chemical transformations that occur during the heating of food. The primary mechanism for its generation is the Maillard reaction, a non-enzymatic browning reaction that is fundamental to the development of flavor and color in cooked foods.[3][7]

The Maillard Reaction: A Symphony of Chemical Changes

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino group from an amino acid, forming an N-glycosylamine.[7] This initial product then undergoes a series of rearrangements and transformations to produce a vast array of flavor compounds, including pyrazines. The formation of the pyrazine ring itself involves the condensation of α-aminocarbonyl intermediates.[7]

The specific structure of this compound, with its methyl and methylthio substituents, points to the involvement of specific precursors. The methyl group can originate from various sources, including the Strecker degradation of amino acids like alanine.[8][9]

The Crucial Role of Sulfur-Containing Precursors

The presence of the methylthio (-SCH3) group is a direct result of the participation of sulfur-containing amino acids, primarily cysteine and methionine, in the Maillard reaction.[10][11][12] During thermal processing, these amino acids degrade, releasing reactive sulfur compounds such as hydrogen sulfide (H₂S) and methanethiol (CH₃SH). These sulfur-containing molecules can then react with other Maillard reaction intermediates, such as α-dicarbonyl compounds, to form a variety of sulfur-containing flavor compounds, including this compound.[10][11]

The interaction between sulfur-containing amino acids and dicarbonyl compounds like glyoxal and methylglyoxal is a key step in this process. Cysteine, in particular, has been shown to be highly effective in reacting with these intermediates to promote the formation of pyrazines and other sulfur-containing volatiles.[10][11]

Below is a simplified diagram illustrating the key stages in the formation of this compound.

Caption: Simplified pathway for the formation of this compound.

Sensory Profile and Flavor Contribution

This compound is a highly potent aroma compound with a very low odor threshold, meaning even minute quantities can significantly influence the flavor of a food product.[5][6] Its sensory characteristics are complex and multifaceted, contributing to the desirable roasted notes in a variety of foods.

A Symphony of Roasted Aromas

The primary aroma descriptors for this compound are nutty, roasted, and meaty.[4][5] At different concentrations, its aroma profile can evolve, revealing more subtle nuances. For example, at low concentrations (around 0.10% in propylene glycol), it is described as having notes of roasted meat, nuts, almonds, and subtle vegetable undertones.[5][13] At slightly higher concentrations (around 1.0%), the aroma is often characterized as toasted popcorn, roasted almond, hazelnut, and peanutty, with hints of caramel and corn chip.[5]

Taste Characteristics

The taste profile of this compound, typically evaluated at concentrations of 3 to 10 ppm, mirrors its aromatic qualities. It is described as nutty, roasted, and earthy, with coffee and corn-like nuances.[6] A popcorn and corn chip-like character with a slightly burnt, musty note has also been reported.[6]

Contribution to Specific Food Flavors

The unique sensory properties of this compound make it a key contributor to the characteristic flavor of many roasted food products:

-

Coffee: In coffee, this compound, along with other pyrazines, is a major contributor to the desirable roasted and nutty aroma that is a hallmark of a good brew.[14][15][16]

-

Roasted Meats: The meaty and roasted notes of this compound enhance the savory flavor profile of cooked meats.[4]

-

Baked Goods: In baked products, it imparts an attractive roasted flavor, contributing to the appetizing aroma of freshly baked bread and pastries.[4][17]

-

Nuts and Snacks: It is also a key component in creating the authentic nutty and roasted flavors in snacks and processed nuts.[1][4]

The following table summarizes the sensory properties of this compound.

| Property | Description | References |

| Odor Threshold | 4 to 60 parts per billion (ppb) | [5][6] |

| Aroma Profile | Nutty, roasted, meaty, almond, vegetable, toasted popcorn, hazelnut, peanutty, caramel, corn chip | [4][5][13] |

| Taste Profile | Nutty, roasted, earthy, coffee, corn, popcorn, corn chip, burnt, musty | [6] |

Analytical Methodologies for Identification and Quantification

The accurate identification and quantification of this compound in food matrices are essential for both quality control and research purposes. Due to its volatility and often low concentrations, specialized analytical techniques are required. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective method for this purpose.[8][18]

Sample Preparation: Isolating the Volatiles

The first and most critical step in the analysis is the extraction and concentration of the volatile compounds from the food matrix. Several techniques can be employed, with the choice depending on the nature of the food sample.

-

Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique that uses a coated fiber to adsorb volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid sample. It is a simple, rapid, and sensitive method.[8]

-

Purge-and-Trap: In this method, an inert gas is bubbled through the sample, and the purged volatile compounds are trapped on an adsorbent material. The trapped compounds are then thermally desorbed and introduced into the GC-MS system. This technique is particularly useful for concentrating trace amounts of volatiles.[3][19]

-

Simultaneous Distillation-Extraction (SDE): This technique involves the simultaneous distillation of the sample and extraction of the volatile compounds with an organic solvent. It is an effective method for extracting a wide range of volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Once the volatile fraction has been isolated, it is analyzed by GC-MS.

-

Gas Chromatography (GC): The GC separates the individual volatile compounds based on their boiling points and their interaction with the stationary phase of the chromatographic column. A non-polar column, such as one with an OV-101 stationary phase, is often used for the separation of pyrazines.[18]

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification by comparing it to a reference library, such as the NIST Mass Spectral Library.[18]

Quantification

For quantitative analysis, an internal standard is typically added to the sample before extraction. The internal standard is a compound with similar chemical properties to the analyte but is not naturally present in the sample. By comparing the peak area of the analyte to that of the known concentration of the internal standard, the concentration of this compound in the original sample can be accurately determined. 2-Ethoxy-3-isopropyl pyrazine is an example of an internal standard used for pyrazine quantification.[19]

The following diagram outlines a typical experimental workflow for the analysis of this compound in a food sample.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazines in Thermally Treated Foods | CoLab [colab.ws]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 2882-20-4 [chemicalbook.com]

- 7. The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]

- 8. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datapdf.com [datapdf.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 13. 2-methyl-3-(methyl thio) pyrazine [flavscents.com]

- 14. Showing Compound this compound (FDB020200) - FooDB [foodb.ca]

- 15. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity Food & Flavor Chemicals [pipzine-chem.com]

- 18. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 19. img.perfumerflavorist.com [img.perfumerflavorist.com]

The Genesis of a Key Coffee Aroma: A Technical Guide to the Precursors of 2-Methyl-3-(methylthio)pyrazine

An In-depth Exploration for Researchers and Scientists in Food Chemistry and Aroma Science

The rich and inviting aroma of roasted coffee is a complex symphony of hundreds of volatile compounds. Among these, 2-methyl-3-(methylthio)pyrazine holds a significant place, contributing characteristic nutty, roasted, and savory notes that are crucial to the overall sensory profile of a quality brew.[1][2] Understanding the origins of this potent aroma compound is paramount for optimizing coffee processing and achieving desired flavor profiles. This technical guide delves into the core of this compound formation, elucidating its key precursors, the intricate chemical pathways of its creation, and the analytical methodologies required for its study.

The Chemical Architecture of a Coffee Aroma: Unveiling the Precursors

The formation of this compound is a direct consequence of the transformative power of heat on the chemical constituents of green coffee beans during roasting.[3] The primary architects of this transformation are the Maillard reaction and the associated Strecker degradation, a series of non-enzymatic browning reactions that occur between amino acids and reducing sugars.[1][4]

The essential precursors for the synthesis of this compound are:

-

Sulfur-Containing Amino Acids: The presence of a methylthio group in the final compound unequivocally points to the involvement of sulfur-containing amino acids. Methionine and cysteine are the primary candidates found in green coffee beans.[5] Their degradation during roasting provides the necessary sulfur-containing fragments.

-

α-Dicarbonyl Compounds: These reactive intermediates are formed during the Maillard reaction from the degradation of sugars. Key α-dicarbonyls implicated in pyrazine formation include pyruvaldehyde (methylglyoxal) and diacetyl.

-

Ammonia: Released during the Strecker degradation of amino acids, ammonia provides the nitrogen atoms necessary for the formation of the pyrazine ring.

The concentration of these precursors in green coffee beans is a critical determinant of the final concentration of this compound in the roasted product. The table below presents a summary of the typical concentrations of key precursors in green Coffea arabica and Coffea robusta beans.

| Precursor | Coffea arabica (mg/kg) | Coffea robusta (mg/kg) | Source(s) |

| Free Amino Acids | |||

| Methionine | 20 - 117 | Higher than Arabica | [5] |

| Cysteine | 0 - 23 | Higher than Arabica | [5] |

| Alanine | 800 | 1200 | [6][7] |

| Asparagine | 360 | 680 | [6][7] |

| Reducing Sugars | |||

| Sucrose (as a source of reducing sugars upon hydrolysis) | up to 90,000 (mean = 73,000) | up to 45,000 | [6][7] |

The Roasting Crucible: Forging Aroma Through Chemical Transformation

The roasting process provides the thermal energy required to initiate the cascade of reactions leading to the formation of this compound. The process can be conceptualized in the following stages:

The Maillard Reaction: The Foundation of Flavor

The Maillard reaction is a complex network of reactions that begins at temperatures around 140-150°C.[3][8] It involves the initial condensation of a reducing sugar with an amino acid to form a glycosylamine, which then undergoes rearrangement to form an Amadori or Heyns product.[4] These intermediates are crucial for the subsequent formation of a plethora of aroma compounds.

Strecker Degradation: The Genesis of Key Intermediates

A critical branch of the Maillard reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds with amino acids.[9][10] This reaction leads to the formation of Strecker aldehydes, ammonia, and carbon dioxide. In the context of this compound formation, the Strecker degradation of methionine is of particular importance, as it generates methional, a key sulfur-containing intermediate.[3]

A Putative Formation Pathway for this compound

While the exact, detailed mechanism in the complex matrix of coffee is a subject of ongoing research, a putative pathway can be proposed based on established Maillard reaction chemistry.

Caption: Putative formation pathway of this compound during coffee roasting.

This proposed pathway involves:

-

Generation of Intermediates: During roasting, reducing sugars degrade to form α-dicarbonyls like pyruvaldehyde. Simultaneously, the Strecker degradation of methionine yields methional, and other amino acids release ammonia.

-

Condensation and Ring Formation: Methional, pyruvaldehyde, and ammonia are believed to condense to form an intermediate dihydropyrazine.

-